Cas no 91-21-4 (1,2,3,4-Tetrahydroisoquinoline)

1,2,3,4-Tetrahydroisoquinoline structure
91-21-4 structure
Product Name:1,2,3,4-Tetrahydroisoquinoline
Numero CAS:91-21-4
MF:C9H11N
MW:133.190342187881
MDL:MFCD00006896
CID:34593
PubChem ID:7046
Update Time:2025-06-08

1,2,3,4-Tetrahydroisoquinoline Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2,3,4-Tetrahydroisoquinoline
    • 1.2.3.4-Tetrahydroisoquinoline
    • 1,2,3,4-tetrahydro-isoquinoline
    • Tetrahydroisoquinoline
    • ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-
    • 1,2,3,4-Tetrahydro isoquinoline
    • 1,2,3,4-Tetrahydro-2-isoquinoline
    • 1,2,3,4-Tetrahydro-2-azanaphthalene
    • 56W89FBX3E
    • UWYZHKAOTLEWKK-UHFFFAOYSA-N
    • 3,4-dihydro-1H-isoquinoline
    • tetrahyroisoquinoline
    • tetrahydroisoquinolin
    • PubChem7253
    • tetrahydro-isoquinoli
    • tetrahydro-isoquinoline
    • 1,2,3,4-Tetrahydroisoquinoline, 95%
    • Q-102336
    • Q411677
    • InChI=1/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H
    • D03EPY
    • CS-W002013
    • NCGC00091283-01
    • W-100315
    • 1,2,3,4-Tetrahydroleucoline
    • BRN 0116156
    • AI3-15931
    • CHEBI:125498
    • SCHEMBL19085
    • 1, 2, 3, 4-tetrahydro-isoquinoline
    • 1,2,3,4-tetrahydroisochinoline
    • 1,2,3,4 Tetrahydroisoquinoline
    • EC 202-050-0
    • T1676
    • DTXSID6026115
    • EINECS 202-050-0
    • THIQ 6
    • DTXCID106115
    • FT-0600443
    • Z57834231
    • WLN: T66 CMT&J
    • 1,2,3,4-tetra-hydroisoquinoline
    • 1 pound not2 pound not3 pound not4-Tetrahydro-isoquinoline
    • 1,2,3,4- Tetrahydroisoquinoline
    • 1,2.3.4-tetrahydroisoquinoline
    • BDBM13016
    • NCGC00091283-02
    • 2CK
    • MFCD00006896
    • F2190-0352
    • NSC15312
    • LS-1918
    • BRD-K18436203-001-01-4
    • 1,2,3,4-?Tetrahydroisoquinoline
    • NCGC00257928-01
    • L001004
    • racemic tetrahydroisoquinoline
    • NSC 15312
    • 1, 2, 3, 4 Tetrahydroisoquinoline
    • Tox21_200374
    • 1,2,3,4,-tetrahydro-isoquinoline
    • 3,4-dihydro-1 H-isoquinoline
    • STL182848
    • 5-20-06-00320 (Beilstein Handbook Reference)
    • 91-21-4
    • TS-01726
    • CHEMBL14346
    • EN300-18301
    • 1,3,4-Tetrahydroisoquinoline
    • NSC-15312
    • 1,2,3,4-tetrahydroisoquinolin
    • AKOS000119066
    • CAS-91-21-4
    • SY001156
    • 1, 2, 3, 4-tetrahydroisoquinoline
    • 1,2,3,4-Tetrahydroisoquinoline (ACI)
    • 1,2,3,4-Tetrahydroisoquinline
    • 1,2,3,4-Tetrahydro-2-azanaphthalene; 1,2,3,4-Tetrahydro-2-isoquinoline; 1,2,3,4-Tetrahydroisoquinoline; 3,4-Dihydro-1H-isoquinoline; NSC 15312;
    • NS00008017
    • ((1R,3S)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl)diphenylmethanol
    • UNII-56W89FBX3E
    • {(1R,3S)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl}diphenylmethanol
    • (1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
    • Isoquinoline, 1,2,3,4tetrahydro
    • DB-005616
    • MDL: MFCD00006896
    • Inchi: 1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2
    • Chiave InChI: UWYZHKAOTLEWKK-UHFFFAOYSA-N
    • Sorrisi: C1C=C2CNCCC2=CC=1
    • BRN: 0116156

Proprietà calcolate

  • Massa esatta: 133.08900
  • Massa monoisotopica: 133.089
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 111
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 12
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Pale-yellow to Yellow-brown Liquid
  • Densità: 1.064 g/mL at 25 °C(lit.)
  • Punto di fusione: −30 °C (lit.)
  • Punto di ebollizione: 233°C(lit.)
  • Punto di infiammabilità: Fahrenheit: 210,2 ° f
    Celsius: 99 ° c
  • Indice di rifrazione: n20/D 1.568(lit.)
  • Solubilità: 20g/l
  • Coefficiente di ripartizione dell'acqua: Soluble in water at 20°C 20g/L.
  • PSA: 12.03000
  • LogP: 1.66110
  • Solubilità: Non determinato
  • Sensibilità: Sensibile all'aria

1,2,3,4-Tetrahydroisoquinoline Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319
  • Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36
  • RTECS:NX4900000
  • Identificazione dei materiali pericolosi: Xi
  • TSCA:Yes
  • Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C
  • Frasi di rischio:R36/37/38

1,2,3,4-Tetrahydroisoquinoline Dati doganali

  • CODICE SA:2933499090
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1,2,3,4-Tetrahydroisoquinoline Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139420-100g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 ≥95%
100g
¥720.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139420-25g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 ≥95%
25g
¥225.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139420-500g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 ≥95%
500g
¥2880.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139420-5g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 ≥95%
5g
¥71.90 2023-08-31
AstaTech
66636-5/G
1,2,3,4-TETRAHYDRO-ISOQUINOLINE
91-21-4 97%
5g
$19 2023-09-16
AstaTech
66636-25/G
1,2,3,4-TETRAHYDRO-ISOQUINOLINE
91-21-4 97%
25g
$29 2023-09-16
AstaTech
66636-100/G
1,2,3,4-TETRAHYDRO-ISOQUINOLINE
91-21-4 97%
100g
$95 2023-09-16
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0613579451- 5g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 98%(GC)
5g
¥ 80.0 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0613579443- 25g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 98%(GC)
25g
¥ 167.1 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0613579435- 100g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 98%(GC)
100g
¥ 637.6 2021-05-18

1,2,3,4-Tetrahydroisoquinoline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ;  15 h, 120 °C
Riferimento
Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds
Wei, Zhongzhe; et al, ACS Catalysis, 2016, 6(9), 5816-5822

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Ethylenediamine ,  Ammonium bromide ;  5 h, 70 °C
Riferimento
Microwave-Assisted Deacylation of Unactivated Amides Using Ammonium-Salt-Accelerated Transamidation
Shimizu, Yuhei; et al, Angewandte Chemie, 2012, 51(34), 8564-8567

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydrogen telluride Solvents: Ethanol
Riferimento
A mechanistic approach to the reaction between imines and sodium hydrogen telluride
Barton, Derek H. R.; et al, Tetrahedron Letters, 1988, 29(21), 2571-4

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Phosphonium, butyltriphenyl-, tetrahydroborate(1-)
Riferimento
Butyltriphenylphosphonium tetraborate (BTPPTB) as a selective reducing agent for the reduction of imines, enamines and oximes and reductive alkylation of aldehydes or ketones with primary amines in methanol or under solid-phase conditions
Hajipour, Abdol Reza; et al, Indian Journal of Chemistry, 2001, (2), 152-156

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Indium ,  Ammonium chloride Solvents: Ethanol ,  Water ;  rt; rt; 6 h, reflux
Riferimento
Indium-Mediated Reduction of Hydroxylamines to Amines
Cicchi, Stefano; et al, Organic Letters, 2003, 5(10), 1773-1776

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Titanium chloride (TiCl3) Solvents: Methanol ,  Water
Riferimento
Titanium(III)-induced transformation of hydroxylamines to imines or secondary amines
Kodera, Yoichi; et al, Bulletin of the Chemical Society of Japan, 1994, 67(9), 2542-9

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Aluminum Catalysts: Rhodium Solvents: Water ;  1 h
1.2 24 h, 50 °C
Riferimento
Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source
Xie, Guoshu; et al, Catalysts, 2022, 12(12),

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Aluminum Catalysts: Palladium Solvents: Water ;  1.5 h, 90 °C
Riferimento
Pd/C-Al-water facilitated selective reduction of a broad variety of functional groups
Schafer, C.; et al, Green Chemistry, 2017, 19(5), 1230-1234

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ,  Ammonium iodide Solvents: Ethanol ;  48 h, 60 °C
Riferimento
Cleavage of unactivated amide bonds by ammonium salt-accelerated hydrazinolysis
Shimizu, Yuhei; et al, Chemical Communications (Cambridge, 2014, 50(84), 12623-12625

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Divinylbenzene-styrene copolymer (sulfonated) ,  Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene]bis(1,3,5-triaza-7-phosphatricyclo[… Solvents: Water ;  1 h, 20 bar, 80 °C
Riferimento
Facile heterogeneous catalytic hydrogenations of C:N and C:O bonds in neat water: anchoring of water-soluble metal complexes onto ion-exchange resins
Barbaro, Pierluigi; et al, Green Chemistry, 2012, 14(11), 3211-3219

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Ammonium chloride Catalysts: Indium Solvents: Ethanol ,  Water ;  6 h, reflux
Riferimento
On the Virtue of Indium in Reduction Reactions. A Comparison of Reductions Mediated by Indium and Zinc: Is Indium Metal an Effective Catalyst for Zinc Induced Reductions?
Matassini, Camilla ; et al, European Journal of Inorganic Chemistry, 2020, 2020(11-12), 1106-1113

1,2,3,4-Tetrahydroisoquinoline Raw materials

1,2,3,4-Tetrahydroisoquinoline Preparation Products

1,2,3,4-Tetrahydroisoquinoline Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:91-21-4)1,2,3,4-Tetrahydroisoquinoline
Numero d'ordine:A10846
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 19:21
Prezzo ($):215.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91-21-4)1,2,3,4-Tetrahydroisoquinoline
A10846
Purezza:99%
Quantità:500g
Prezzo ($):215.0
Email